

Technical Guide: Structure Elucidation of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7,3',4'-Trihydroxy-3-benzyl-2H-chromene

Cat. No.: B3026781

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the structure elucidation of **7,3',4'-Trihydroxy-3-benzyl-2H-chromene**, a naturally occurring compound isolated from the heartwood of *Caesalpinia sappan* L. This compound has demonstrated potential as a neuraminidase (NA) inhibitor, making it a subject of interest for influenza virus research.[\[1\]](#)[\[2\]](#) Its molecular formula is C₁₆H₁₄O₄, with a molecular weight of 270.28.[\[3\]](#) The elucidation of its precise chemical structure is paramount for understanding its biological activity and for guiding synthetic efforts.

The structural confirmation of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented herein is based on the characterization of a closely related analogue due to the limited public availability of the complete raw data for the specific target compound. The principles and methodologies, however, are directly applicable.

Spectroscopic Data Analysis

The core of the structure elucidation process lies in the detailed analysis of 1D and 2D NMR spectra, alongside high-resolution mass spectrometry to confirm the elemental composition.

1.1. Mass Spectrometry (MS)

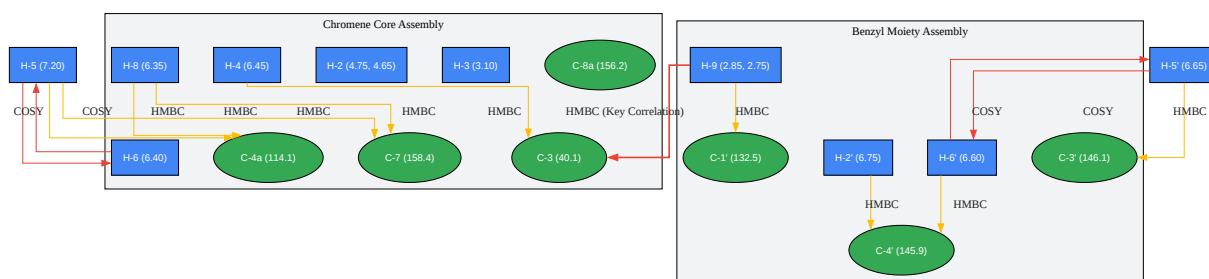
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and elemental formula of the molecule.

Parameter	Value	Interpretation
Ionization Mode	ESI-MS	Electrospray Ionization
Observed m/z	$[M-H]^-$	Negative ion mode
Calculated Mass	270.0892	For $C_{16}H_{14}O_4$
Measured Mass	270.0895	Confirms elemental formula

1.2. 1H and ^{13}C NMR Spectroscopy

1D NMR spectroscopy provides the foundational information regarding the proton and carbon environments within the molecule. Spectra are typically recorded in deuterated methanol (CD_3OD). The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm).

Table 1: 1H and ^{13}C NMR Spectroscopic Data (CD_3OD)


Position	δ_c (ppm)	δ_h (ppm, mult., J in Hz)
Chromene Moiety		
2	68.9	4.75 (d, J=9.6), 4.65 (d, J=9.6)
3	40.1	3.10 (m)
4	114.9	6.45 (s)
4a	114.1	
5	131.2	7.20 (d, J=8.4)
6	110.1	6.40 (dd, J=8.4, 2.4)
7	158.4	
8	103.5	6.35 (d, J=2.4)
8a	156.2	
Benzyl Moiety		
9 (CH ₂)	35.5	2.85 (dd, J=13.6, 6.0), 2.75 (dd, J=13.6, 8.0)
1'	132.5	
2'	116.8	6.75 (d, J=2.0)
3'	146.1	
4'	145.9	
5'	115.9	6.65 (d, J=8.0)
6'	121.2	6.60 (dd, J=8.0, 2.0)

Structure Elucidation via 2D NMR

Two-dimensional NMR experiments are critical for assembling the molecular fragments identified in 1D NMR into the final structure. Key correlations from COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish proton-proton and proton-carbon connectivities, respectively.

- ^1H - ^1H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. For example, the correlation between the protons at C-5 and C-6 in the chromene ring, and among the protons at C-5', C-6', and C-2' in the benzyl ring, confirms the substitution patterns of the aromatic rings.
- HMBC: This experiment reveals longer-range couplings (2-3 bonds) between protons and carbons. It is the most powerful tool for connecting the different spin systems. For example, the HMBC correlations from the benzylic protons (H-9) to carbons C-3, C-4, C-1', and C-2'/6' are crucial for unequivocally linking the benzyl group to the C-3 position of the chromene scaffold.

The diagram below illustrates the logical workflow for piecing together the molecular structure using the key 2D NMR correlations.

[Click to download full resolution via product page](#)

Key 2D NMR correlations for structure elucidation.

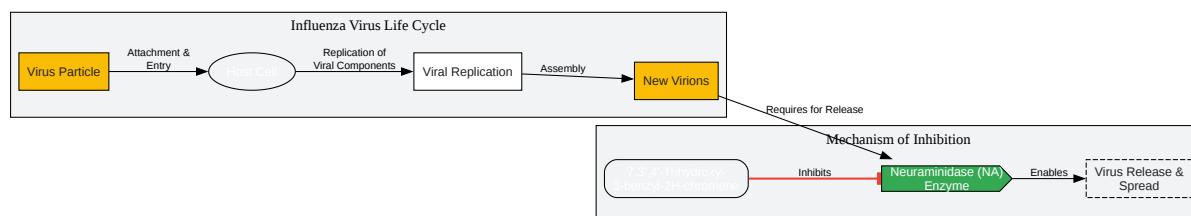
Experimental Protocols

Detailed and reproducible experimental methods are essential for the verification of scientific findings.

3.1. Isolation and Purification The compound is typically isolated from the powdered heartwood of *Caesalpinia sappan* L.

- Extraction: The dried powder is extracted exhaustively with an organic solvent, such as 95% ethanol, at room temperature.
- Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol.
- Chromatography: The target compound is often found in the ethyl acetate fraction. This fraction is subjected to repeated column chromatography, typically using silica gel and Sephadex LH-20, with gradient elution systems (e.g., chloroform-methanol or hexane-ethyl acetate) to yield the pure compound.

3.2. Spectroscopic Analysis


- NMR Spectroscopy:
 - Instrument: NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.
 - Solvent: Deuterated solvents such as methanol-d₄ (CD₃OD) or DMSO-d₆ are used.
 - Referencing: Chemical shifts are referenced to the residual solvent signals (e.g., CD₃OD at δ _H 3.31 and δ _C 49.0).
 - Experiments: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra.
- Mass Spectrometry:

- Instrument: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.
- Method: The purified sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. Data is acquired in both positive and negative ion modes to determine the molecular ion peak.

Biological Context: Neuraminidase Inhibition Pathway

7,3',4'-Trihydroxy-3-benzyl-2H-chromene has been identified as a noncompetitive inhibitor of the influenza virus neuraminidase (NA).^[1] NA is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells, thus propagating the infection. By inhibiting NA, this compound can halt the viral life cycle.

The diagram below illustrates the simplified mechanism of action.

[Click to download full resolution via product page](#)

Inhibition of influenza virus release by the compound.

In conclusion, the structure of **7,3',4'-Trihydroxy-3-benzyl-2H-chromene** has been rigorously established through the synergistic application of mass spectrometry and advanced NMR techniques. The detailed analysis of 1D and 2D NMR data allows for the unambiguous

assignment of all proton and carbon signals and confirms the connectivity of the chromene and benzyl moieties. This structural certainty is fundamental for its further investigation as a potential therapeutic agent against influenza.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Technical Guide: Structure Elucidation of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026781#7-3-4-trihydroxy-3-benzyl-2h-chromene-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com